N,N'-methanediylbis[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}sulfonyl)propanamide]
Description
3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}-N-[(3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}PROPANAMIDO)METHYL]PROPANAMIDE is a complex organic compound characterized by the presence of chlorophenyl and sulfonyl groups
Properties
Molecular Formula |
C23H28Cl2N2O6S4 |
|---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylethylsulfonyl]-N-[[3-[2-(4-chlorophenyl)sulfanylethylsulfonyl]propanoylamino]methyl]propanamide |
InChI |
InChI=1S/C23H28Cl2N2O6S4/c24-18-1-5-20(6-2-18)34-11-15-36(30,31)13-9-22(28)26-17-27-23(29)10-14-37(32,33)16-12-35-21-7-3-19(25)4-8-21/h1-8H,9-17H2,(H,26,28)(H,27,29) |
InChI Key |
IYCWIDWVKPWVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCS(=O)(=O)CCC(=O)NCNC(=O)CCS(=O)(=O)CCSC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}-N-[(3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}PROPANAMIDO)METHYL]PROPANAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve reactions such as sulfonation, chlorination, and amide formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or sulfonation reactions using reagents like thionyl chloride or sulfuric acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Thionyl chloride, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}-N-[(3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}PROPANAMIDO)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and chlorophenyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyanophenyl)propanamide
- 3-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(HYDROXYMETHYL)PHENYL]PROPANAMIDE
- 2-((4-CHLOROPHENYL)SULFANYL)-N-(4-FLUOROBENZYL)ACETAMIDE
Uniqueness
What sets 3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}-N-[(3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}PROPANAMIDO)METHYL]PROPANAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
